3-chloro-4-methylquinolin-2(3H)-one
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Overview
Description
3-Chloro-4-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a chlorine atom at the third position and a methyl group at the fourth position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-4-methylquinolin-2(1H)-one may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. The exact methods may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.
Scientific Research Applications
3-Chloro-4-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinolin-2(1H)-one: Lacks the chlorine atom at the third position.
3-Chloroquinolin-2(1H)-one: Lacks the methyl group at the fourth position.
Quinolin-2(1H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-4-methylquinolin-2(1H)-one is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-4-methyl-3H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,9H,1H3 |
InChI Key |
JBTNVRQDEQYBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=O)C1Cl |
Origin of Product |
United States |
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